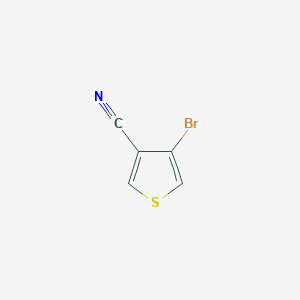

4-Bromothiophene-3-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

4-bromothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-5-3-8-2-4(5)1-7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOSSMAWCKNWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358516 | |

| Record name | 4-bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18895-10-8 | |

| Record name | 4-bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18895-10-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromothiophene-3-carbonitrile (CAS 18895-10-8): A Strategic Building Block in Modern Synthesis

This document provides a comprehensive technical overview of 4-Bromothiophene-3-carbonitrile, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the causality behind its synthetic utility, explores its reactivity with field-proven insights, and provides actionable protocols grounded in established scientific literature.

Introduction: The Strategic Value of a Bifunctional Thiophene

This compound (CAS: 18895-10-8) is a substituted thiophene ring system possessing two key functional groups: a bromine atom at the 4-position and a nitrile group at the 3-position.[1] This specific arrangement is not a chemical curiosity but a deliberate design favored in synthetic chemistry. The thiophene core is a "privileged pharmacophore," a structural motif frequently found in FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[2]

The strategic importance of this molecule lies in the orthogonal reactivity of its two functional groups. The bromine atom serves as a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.[3] Simultaneously, the electron-withdrawing nitrile group not only influences the electronic properties of the thiophene ring but also serves as a precursor to other critical functionalities like amines and carboxylic acids.[3][4] This dual reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like organic semiconductors.[1]

Figure 1: Key reactive sites of this compound.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe application in the laboratory. The data below is compiled from various chemical suppliers and safety data sheets (SDS).

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 18895-10-8 | [1][5][6] |

| Molecular Formula | C₅H₂BrNS | [1][6][7] |

| Molecular Weight | 188.05 g/mol | [8] |

| Appearance | Light brown to beige solid | [9][10] |

| Melting Point | 58-62 °C | [1][5] |

| Boiling Point | 289.1 °C at 760 mmHg | [1][5] |

| Density | ~1.82 g/cm³ | [1][5] |

| Flash Point | 128.7 °C | [1] |

| SMILES | C1=C(C(=CS1)Br)C#N | [7][11] |

| InChIKey | RTOSSMAWCKNWFX-UHFFFAOYSA-N | [11] |

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][12]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][12][13]

-

Personal Protective Equipment (PPE): Flame-retardant lab coat, nitrile gloves, and chemical safety goggles are mandatory.[9][13]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13] Some suppliers recommend refrigeration.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its predictable and versatile reactivity, which allows for sequential or orthogonal functionalization.

The Cornerstone Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling

The C-Br bond at the 4-position is the primary site for building molecular complexity. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the most powerful tools for this purpose.[15][16] This reaction forms a new carbon-carbon bond by coupling the thiophene with an organoboron compound (e.g., a boronic acid or ester).

Causality in Protocol Design: The choice of catalyst, base, and solvent is critical for success.

-

Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ is common, combinations like Pd₂(dba)₃ with a phosphine ligand are also effective.[15][17] The ligand stabilizes the palladium complex and modulates its reactivity.

-

Base: A base, such as K₃PO₄, Na₂CO₃, or KOAc, is essential.[15][18] Its role is not merely to scavenge acid but to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[19][20]

-

Solvent: A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a representative example and should be adapted based on the specific boronic acid used.

-

Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Solvent Addition: Add anhydrous dioxane (to a concentration of ~0.1 M with respect to the starting bromide).

-

Degassing: Subject the mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed. Oxygen can oxidatively deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-phenylthiophene-3-carbonitrile.

A Gateway to Fused Heterocycles: Synthesis of Thienopyrimidines

This compound is a key precursor for thieno[3,4-d]pyrimidines and related fused heterocyclic systems.[21] These scaffolds are of high interest in medicinal chemistry, with derivatives showing activity as kinase inhibitors (e.g., PI3K inhibitors) and other therapeutic targets.[22]

The general synthetic strategy involves:

-

Nucleophilic Aromatic Substitution (SNAAr) or Coupling: The bromine is displaced by an amine or an ammonia surrogate.

-

Cyclization: The resulting 4-aminothiophene-3-carbonitrile intermediate undergoes cyclization with a suitable one-carbon electrophile (e.g., formic acid, formamide, or N,N-dimethylformamide dimethyl acetal) to form the pyrimidine ring.[23][24]

Figure 3: Workflow for the synthesis of Thienopyrimidine scaffolds.

Transformations of the Nitrile Group

The nitrile group offers a secondary avenue for functionalization, which can be performed before or after modification at the bromine position.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 4-Bromothiophene-3-carboxylic acid.[25][26][27] This product is itself a valuable building block for forming amides or esters.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic, nucleophilic site into the molecule.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex molecules. Its value is derived from the well-defined and often orthogonal reactivity of its bromo and nitrile functionalities. The ability to selectively engage the C-Br bond in robust palladium-catalyzed coupling reactions allows for the introduction of diverse aryl and alkyl substituents. Subsequently, the nitrile group can be elaborated into other key functional groups or used as an anchor point for heterocycle formation. This predictable reactivity, coupled with the inherent biological relevance of the thiophene core, ensures that this compound will remain a staple reagent on the frontiers of drug discovery and materials science.

References

- Cas 18895-10-8,4-BROMO-3-CYANOTHIOPHENE - LookChem. [URL: https://www.lookchem.com/cas-188/18895-10-8.html]

- 4-BROMO-3-CYANOTHIOPHENE CAS#: 18895-10-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8720499.htm]

- This compound|18895-10-8, AngeneChemical. [URL: https://www.angenechemical.com/product/ag002hld]

- This compound | 18895-10-8 | TAA89510 - Biosynth. [URL: https://www.biosynth.com/p/TAA89510/4-bromothiophene-3-carbonitrile]

- SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sial/web/sds/sds/search?searchterm=106224&im=sds]

- Safety Data Sheet - ChemScene. [URL: https://www.chemscene.com/cas/18895-10-8.html]

- Safety Data Sheet - DC Fine Chemicals. [URL: https://www.dcfinechemicals.com/files/sds/102410_sds_en.pdf]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC464130010&productDescription=3%2C4-Dibromothiophene%2C+%3E95%25&vendorId=VN00032119&countryCode=US&language=en]

- CAS NO. 18895-10-8 | this compound | Catalog SY034101 - Arctom. [URL: https://www.arctom.com/en/product/SY034101]

- 4-bromothiophene-2-carbonitrile - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds003609]

- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. [URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532021000200388]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=18791-98-5]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AAAL0932802&productDescription=3-Bromothiophene-2-carbonitrile%2C+97%25%2C+Thermo+Scientific&vendorId=VN00032119&countryCode=US&language=en]

- This compound - Research Scientific. [URL: https://researchscientific.com/4-bromothiophene-3-carbonitrile]

- This compound (C5H2BrNS) - PubChemLite. [URL: https://pubchemlite.com/compound/4-bromothiophene-3-carbonitrile_C5H2BrNS]

- Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol052063y]

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355776/]

- Scheme 1 Synthesis of thieno[3,4-d]pyrimidine phosphoramidites... - ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-thieno-3-4-d-pyrimidine-phosphoramidites-Reagents-and_fig1_233989184]

- 4-Bromothiophene-3-carboxylic acid - CymitQuimica. [URL: https://www.cymitquimica.com/base/files/fichas/2/OR3249_ficha.pdf]

- Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones - ResearchGate. [URL: https://www.researchgate.net/publication/275331614_Synthesis_of_a_Novel_Series_of_Thieno32-dpyrimidin-4-3H-ones]

- Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16235963/]

- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [URL: https://www.commonorganicchemistry.com/Rxn_Pages/Suzuki_Reaction/Suzuki_Ex_Microwave.htm]

- This compound 97 18895-10-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/731315]

- Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. - CAS号查询. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB4308823_EN.htm]

- Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile. [URL: https://www.inno-pharmchem.com/news/mastering-organic-synthesis-the-strategic-use-of-3-bromothiophene-2-carbonitrile-82328776.html]

- Synthesis of Some Thienopyrimidine Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257223/]

- Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF - ResearchGate. [URL: https://www.researchgate.

- (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine - ResearchGate. [URL: https://www.researchgate.net/publication/312046460_Synthesis_of_4-_Thieno_3_2-d_pyrimidin-4-yl_Morpholine]

- 4-Bromo-3-thenoic acid | C5H3BrO2S | CID 85546 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/85546]

- 4-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 14292355 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14292355]

- This compound 97 18895-10-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/KR/en/product/aldrich/731315]

- This compound - CymitQuimica. [URL: https://www.cymitquimica.com/en/p/4-bromothiophene-3-carbonitrile-cas-18895-10-8]

- 3-bromothiophene - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0149]

- New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. [URL: https://typeset.io/papers/new-syntheses-of-3-bromothiophene-and-3-4-dibromothiophene-3u9644j2]

- 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13383]

- 4-Bromo-3-thiophenecarboxylic acid 97 16694-17-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/732214]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10853877/]

- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [URL: https://www.researchgate.

- 4-Bromothiophene-3-carboxylic acid | CAS 16694-17-0 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-bromothiophene-3-carboxylic-acid-16694-17-0]

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [URL: https://www.youtube.

- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4695843/]

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4056439/]

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9654760/]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-BROMO-3-CYANOTHIOPHENE CAS#: 18895-10-8 [m.chemicalbook.com]

- 6. angenechemical.com [angenechemical.com]

- 7. arctomsci.com [arctomsci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. PubChemLite - this compound (C5H2BrNS) [pubchemlite.lcsb.uni.lu]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 18. ikm.org.my [ikm.org.my]

- 19. m.youtube.com [m.youtube.com]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. scielo.br [scielo.br]

- 24. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 4-Bromothiophene-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 26. 4-Bromo-3-thenoic acid | C5H3BrO2S | CID 85546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 4-Bromo-3-thiophenecarboxylic acid 97 16694-17-0 [sigmaaldrich.com]

4-Bromothiophene-3-carbonitrile: A Core Scaffold for Advanced Synthesis and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromothiophene-3-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic arrangement of a thiophene core, a synthetically versatile bromine atom, and a modifiable nitrile group provides a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, chemical reactivity, and applications, with a focus on enabling researchers to leverage its full potential in drug discovery and the development of novel organic materials.

Introduction: The Strategic Value of a Multifunctional Heterocycle

The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone of modern drug design. This compound emerges as a particularly valuable derivative, offering three distinct points for chemical modification:

-

The Thiophene Core: Provides a rigid, planar scaffold that can engage in crucial π-stacking interactions with biological targets like kinase enzymes.[1]

-

The Bromine Atom: Serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the precise installation of diverse aryl, heteroaryl, or alkyl substituents.[2][3]

-

The Nitrile Group: Acts as a versatile functional group that can be transformed into amines, amides, or carboxylic acids, or serve as a key hydrogen bond acceptor in ligand-receptor interactions.

This trifecta of reactivity makes this compound a high-value intermediate for creating libraries of compounds for screening and developing targeted therapeutics and advanced functional materials.

Physicochemical & Structural Properties

A precise understanding of the fundamental properties of a reagent is critical for reproducible and successful experimentation. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 188.05 g/mol | [1][4] |

| Chemical Formula | C₅H₂BrNS | [1][4] |

| CAS Number | 18895-10-8 | [1][4] |

| Appearance | Off-white to beige solid | [5] |

| SMILES | N#Cc1cscc1Br | [5] |

| Flash Point | 58 °C |

Diagram 1: Core Compound Characteristics

Caption: Chemical structure and key identifiers of this compound.

Synthesis Protocol: A Validated Approach

While several synthetic routes exist for substituted thiophenes, a reliable and common method for introducing a bromine atom onto an activated heterocyclic ring involves electrophilic aromatic substitution. An alternative, powerful strategy for accessing specific isomers is the Sandmeyer reaction, which converts an amino group into a diazonium salt that can be subsequently displaced.[6][7] This approach offers excellent regiocontrol.

Protocol: Synthesis via Sandmeyer Reaction from 4-Aminothiophene-3-carbonitrile

This protocol is a representative, self-validating system. The successful formation of the diazonium salt is the critical control point, visually confirmed by the evolution of nitrogen gas upon decomposition.

Step 1: Diazotization of 4-Aminothiophene-3-carbonitrile

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-aminothiophene-3-carbonitrile (1.0 eq) in a solution of hydrobromic acid (48%, ~3.0 eq).

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. The precise maintenance of this temperature is critical to ensure the stability of the resulting diazonium salt.

-

Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine suspension, ensuring the temperature does not rise above 5 °C. The reaction is exothermic and slow addition is paramount.

-

Confirmation: Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution of the diazonium salt indicates the completion of this step.

Step 2: Sandmeyer Bromination

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in hydrobromic acid (48%, ~2.0 eq) and cool it to 0-5 °C.

-

Displacement Reaction: Slowly add the cold diazonium salt solution from Step 1 to the cold CuBr solution.

-

Causality: The Cu(I) salt catalyzes the decomposition of the diazonium salt, facilitating the substitution of the diazonium group with a bromide ion through a radical-nucleophilic aromatic substitution mechanism.[7][8] Vigorous evolution of nitrogen gas (N₂) will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Diagram 2: Synthetic Workflow via Sandmeyer Reaction

Caption: A validated workflow for the synthesis of this compound.

Chemical Reactivity & Synthetic Utility

The true power of this compound lies in its dual reactivity, allowing for sequential or orthogonal functionalization.

Reactions at the Bromine Position: C-C and C-N Bond Formation

The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the direct connection of the thiophene core to other molecular fragments, a cornerstone of modern drug synthesis.[2]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) provides a robust method for forming biaryl structures. This is invaluable for constructing fragments of kinase inhibitors that target the ATP binding site.[9]

-

Stille Coupling: Coupling with organostannanes is another effective C-C bond-forming reaction, often used in materials science to synthesize conjugated polymers for organic electronics.[9]

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines allows for the direct formation of C-N bonds, yielding substituted aminothiophenes, a common scaffold in medicinal chemistry.

Transformations of the Nitrile Group

The nitrile group offers a separate axis of synthetic manipulation.

-

Reduction to Amine: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible basic linker, often desired for improving solubility or targeting specific receptor interactions.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid. This introduces an acidic functional group capable of forming salt bridges or acting as a key hydrogen bond donor/acceptor.

-

Role as a Pharmacophore: The nitrile itself is a valuable pharmacophore, known for its metabolic stability and ability to act as a hydrogen bond acceptor.[10]

Diagram 3: Synthetic Utility and Key Transformations

Caption: Versatility of this compound as a synthetic building block.

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound directly translates to its broad applicability.

-

Kinase Inhibitors: Many small molecule kinase inhibitors feature a heterocyclic core that occupies the adenine region of the ATP-binding pocket. Thiophene derivatives are frequently used for this purpose.[1][11] Using this compound, medicinal chemists can rapidly synthesize libraries of compounds where different aryl groups are installed via Suzuki coupling to probe the hydrophobic regions of the kinase active site, optimizing potency and selectivity.[4][12]

-

Antimicrobial Agents: Thiophene-based scaffolds have shown promising activity against drug-resistant bacteria.[2] The ability to functionalize the 4-position and modify the nitrile group allows for the tuning of lipophilicity and the introduction of pharmacophoric elements to disrupt bacterial cell wall synthesis or other essential processes.

-

Organic Electronics: The electron-withdrawing nature of the nitrile group combined with the π-conjugated thiophene ring makes this scaffold attractive for creating n-type organic semiconductor materials.[2] Polymerization or oligomerization through reactions at the bromine position can lead to materials with tailored electronic properties for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a reactive chemical intermediate that requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), chemical safety goggles conforming to EN166 standards, and a lab coat.[11][12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up.[7][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation. Its well-defined reactivity at two distinct functional groups provides chemists with a reliable and versatile tool for the efficient construction of complex molecules. For professionals in drug discovery and materials science, mastering the use of this building block can significantly accelerate the development of novel kinase inhibitors, next-generation antimicrobial agents, and high-performance organic electronic materials.

References

- Arctom. (n.d.). CAS NO. 18895-10-8 | this compound.

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Research Scientific. (n.d.). This compound.

- Master of Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Patel, R. B., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Organic Syntheses. (n.d.). 3-bromothiophene.

- Patel, R. B., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile.

- Ali, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- Patent CN110818679A. (2020). Synthetic method of 4-bromobenzo[b]thiophene.

- Laing, V. E., et al. (2012). Fused thiophene derivatives as MEK inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Gendron, T., et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Current Organic Synthesis.

- Mori, A., et al. (2006). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters.

Sources

- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 10. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromothiophene-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-Bromothiophene-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the primary synthetic routes, including mechanistic insights, detailed experimental protocols, and a critical evaluation of the advantages and challenges associated with each approach. The guide focuses on two principal pathways: the direct, regioselective bromination of 3-cyanothiophene and a multi-step sequence involving a Gewald aminothiophene synthesis followed by a Sandmeyer-type transformation. A third potential route commencing from 3,4-dibromothiophene is also discussed. Each section is supported by authoritative references to ensure scientific integrity and provide a foundation for further investigation.

Introduction: The Significance of this compound

Substituted thiophenes are a cornerstone of modern heterocyclic chemistry, with their isosteric relationship to benzene rings making them privileged scaffolds in drug discovery. The thiophene nucleus is present in numerous blockbuster drugs, including clopidogrel, olanzapine, and tioconazole. This compound, in particular, is a highly versatile intermediate. The presence of two distinct and reactive functional groups—a bromine atom and a nitrile—at adjacent positions on the thiophene ring allows for a wide array of subsequent chemical modifications. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This multi-faceted reactivity makes this compound a valuable precursor for the synthesis of complex molecular architectures, including condensed thieno-heterocycles, which are of significant interest in the development of novel therapeutic agents and organic electronic materials.

This guide will dissect the most viable synthetic pathways to this important molecule, providing not just a set of instructions, but a deeper understanding of the chemical principles that govern these transformations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting points. The choice of strategy often depends on the availability of starting materials, desired scale of synthesis, and tolerance for multi-step procedures. This guide will focus on the three most logical synthetic disconnections.

Figure 1: Primary synthetic strategies for this compound.

Route 1: Regioselective Bromination of 3-Cyanothiophene

The most direct approach to this compound is the electrophilic bromination of commercially available 3-cyanothiophene. However, the success of this route hinges on controlling the regioselectivity of the bromination.

Mechanistic Considerations and Regioselectivity

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The position of substitution is dictated by the stability of the Wheland intermediate (the sigma complex). For an unsubstituted thiophene, substitution is highly favored at the C2 and C5 positions due to the greater resonance stabilization of the corresponding carbocation intermediate, where the positive charge can be delocalized onto the sulfur atom.

The presence of a substituent at the C3 position complicates this picture. An electron-withdrawing group (EWG) like the nitrile group deactivates the thiophene ring towards electrophilic attack. The directing effect of the C3-cyano group is a balance between its inductive and resonance effects. The cyano group is strongly deactivating at all positions, but the deactivation is most pronounced at the C2 and C4 positions. However, substitution at C5 is generally disfavored due to steric hindrance and the formation of a less stable Wheland intermediate. Therefore, while the ring is deactivated, electrophilic attack is most likely to occur at the position least deactivated, which is often the C4 or C5 position. For 3-cyanothiophene, bromination can potentially lead to a mixture of 2-bromo-, 4-bromo-, and 5-bromo-3-cyanothiophene. Precise control of reaction conditions is therefore paramount to favor the formation of the desired 4-bromo isomer.

N-Bromosuccinimide (NBS) is a preferred reagent for the controlled bromination of many heterocyclic systems, as it provides a low concentration of bromine in situ, which can help to minimize over-bromination and improve regioselectivity.[1]

Sources

An In-depth Technical Guide to 4-Bromo-3-cyanothiophene: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of 4-Bromo-3-cyanothiophene

4-Bromo-3-cyanothiophene, also known as 4-bromo-3-thiophenecarbonitrile, is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a thiophene ring substituted with a bromine atom and a cyano group at adjacent positions, offers a unique combination of reactivity and functionality. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The electron-withdrawing cyano group modulates the electronic properties of the thiophene ring and provides a valuable synthetic precursor for conversion into other functional groups, such as amines and carboxylic acids.

This guide provides a comprehensive technical overview of 4-bromo-3-cyanothiophene for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic and physical properties, key chemical transformations, and its emerging applications as a critical intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of 4-bromo-3-cyanothiophene is fundamental for its effective use in synthesis and for quality control.

| Property | Value | Reference(s) |

| CAS Number | 18895-10-8 | [1] |

| Molecular Formula | C₅H₂BrNS | [1] |

| Molecular Weight | 188.05 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 58-62 °C | [2] |

| Boiling Point | 289.1 ± 25.0 °C (Predicted) | [2] |

| Density | 1.82 ± 0.1 g/cm³ (Predicted) | [2] |

Spectroscopic Data

The following data provides the characteristic spectral signature of 4-bromo-3-cyanothiophene, essential for reaction monitoring and structural confirmation.

-

¹H NMR: The proton NMR spectrum is characterized by two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the thiophene ring and the cyano group. The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect, while the carbon of the cyano group will appear in the characteristic region for nitriles (around 115 ppm).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2230-2210 cm⁻¹ is indicative of the C≡N stretching vibration of the cyano group.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification

The synthesis of 4-bromo-3-cyanothiophene is most effectively achieved through the regioselective bromination of 3-cyanothiophene (also known as 3-thiophenecarbonitrile). The electron-withdrawing nature of the cyano group deactivates the adjacent C2 and C4 positions towards electrophilic substitution, but the C5 position remains relatively activated. However, direct bromination can lead to a mixture of products. A more controlled approach involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Caption: Synthesis of 4-Bromo-3-cyanothiophene.

Experimental Protocol: Bromination of 3-Cyanothiophene

This protocol is a representative procedure based on established methods for the bromination of substituted thiophenes.[3][4]

Materials:

-

3-Cyanothiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or Acetic Acid (AcOH)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-cyanothiophene (1.0 eq.) in chloroform or acetic acid. Cool the solution to 0 °C in an ice bath.

-

Addition of NBS: Slowly add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Work-up: Transfer the mixture to a separatory funnel. If acetic acid was used as the solvent, dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-bromo-3-cyanothiophene.

Causality and Self-Validation: The use of NBS provides a milder and more selective source of electrophilic bromine compared to liquid bromine, minimizing over-bromination and side reactions. The reaction progress should be meticulously monitored by TLC to avoid the formation of di-brominated byproducts. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis, which should match the data presented in the "Physicochemical and Spectroscopic Profile" section.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-bromo-3-cyanothiophene is primarily derived from its bromine substituent, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, making it an invaluable intermediate for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

Two of the most important transformations for 4-bromo-3-cyanothiophene are the Suzuki-Miyaura and Stille cross-coupling reactions.

Caption: Key Cross-Coupling Reactions.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures.[5]

Materials:

-

4-Bromo-3-cyanothiophene

-

Arylboronic acid (1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)

-

Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

-

To a reaction vessel, add 4-bromo-3-cyanothiophene (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Add the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the crude product by column chromatography.

The Stille coupling offers an alternative C-C bond formation strategy, particularly useful when the corresponding organostannane is readily available.

Materials:

-

4-Bromo-3-cyanothiophene

-

Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1-1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Optional: Additive (e.g., CuI, LiCl)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add 4-bromo-3-cyanothiophene (1.0 eq.) and the palladium catalyst.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to 90-110 °C and stir until completion.

-

Cool the reaction, and if necessary, quench the remaining organotin species with an aqueous KF solution.

-

Filter the mixture through celite, dilute with an organic solvent, and wash with water.

-

Dry, concentrate, and purify the product by column chromatography.

Applications in Drug Development: A Focus on Kinase Inhibitors

The 3-cyano-4-arylthiophene scaffold, readily accessible from 4-bromo-3-cyanothiophene, is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The thiophene ring can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and patentability. The cyano group can participate in key hydrogen bonding interactions within the ATP-binding site of kinases, while the aryl group introduced via cross-coupling can be tailored to occupy specific hydrophobic pockets, thereby enhancing potency and selectivity.

A notable example of the application of substituted thiophenes is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinases and Syk kinase, which are implicated in inflammatory diseases.[7] The general structure of such inhibitors often involves a central heterocyclic core, such as the one derived from 4-bromo-3-cyanothiophene, which is further functionalized to achieve high-affinity binding to the target kinase.

Caption: Drug Discovery Workflow.

Safety and Handling

4-Bromo-3-cyanothiophene is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and can cause skin and eye irritation.[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3-cyanothiophene is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the construction of complex molecular architectures. The demonstrated utility of the resulting 4-aryl-3-cyanothiophene scaffold in the discovery of potent kinase inhibitors underscores its significance for professionals in drug discovery and development. This guide has provided the foundational knowledge and practical protocols necessary to effectively utilize this important chemical intermediate in research and development endeavors.

References

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1053.

- Heron, B. M., Kanjia, M., & Rahman, M. M. (2006). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. Tetrahedron, 62(11), 2507-2516.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.

- Thakur, S., Kumar, D., Jaiswal, S., Goel, K. K., Rawat, P., Srivastava, V., ... & Dwivedi, A. R. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Baker, T. M., Fyfe, M. C. T., Jones, G., & Thom, S. M. (2017). U.S. Patent No. 9,751,837. Washington, DC: U.S.

- LookChem. (n.d.). Cas 18895-10-8, 4-BROMO-3-CYANOTHIOPHENE.

Sources

- 1. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic Guide to 4-Bromothiophene-3-carbonitrile: An In-depth Technical Resource

This guide provides a detailed exploration of the spectroscopic properties of 4-Bromothiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the accurate identification and characterization of this compound.

Introduction: The Significance of this compound

This compound (C₅H₂BrNS, MW: 188.05 g/mol ) is a substituted thiophene containing both a bromo and a cyano functional group. This unique substitution pattern makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The thiophene ring itself is a privileged scaffold in medicinal chemistry, and the presence of the bromo and cyano groups offers versatile handles for further chemical transformations such as cross-coupling reactions and the formation of nitrogen-containing heterocycles.

Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, detailed experimental protocols, and the scientific rationale behind the analytical choices.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signatures. The thiophene ring possesses two protons, and the carbon atoms exhibit distinct chemical environments due to the substituents.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, leading to resonance at lower chemical shifts (upfield). Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals, providing information about the connectivity of atoms.

Expected ¹H NMR Spectrum of this compound:

The thiophene ring of this compound has two protons, H-2 and H-5. The electron-withdrawing nature of the cyano group at C-3 and the bromine atom at C-4 will significantly influence their chemical shifts. H-2 is adjacent to the sulfur atom and H-5 is adjacent to the bromine atom. Both protons are expected to appear as doublets due to coupling with each other.

Illustrative ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.25 | d | 1.6 |

| H-5 | 7.75 | d | 1.6 |

Note: This data is representative and chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

The downfield chemical shifts of both protons are consistent with their attachment to an electron-deficient aromatic ring.

-

The small coupling constant (J = 1.6 Hz) is characteristic of a four-bond coupling (⁴J) between protons at the 2- and 5-positions of a thiophene ring.

¹H NMR Peak Assignment Workflow

Caption: Logical workflow for assigning ¹H NMR peaks.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. Similar to ¹H NMR, electron-withdrawing groups cause downfield shifts.

Expected ¹³C NMR Spectrum of this compound:

The molecule has five distinct carbon atoms: four in the thiophene ring and one in the nitrile group.

-

C-Br (C-4): This carbon is directly attached to the electronegative bromine atom and is expected to have a relatively low chemical shift for a substituted aromatic carbon.

-

C-CN (C-3): This carbon is attached to the electron-withdrawing cyano group.

-

C-S (C-2 and C-5): These carbons are adjacent to the sulfur atom. C-2 is also influenced by the nearby cyano group, while C-5 is adjacent to the bromine.

-

CN: The carbon of the nitrile group is expected to appear in the characteristic region for nitriles.

Illustrative ¹³C NMR Data (from a closely related analog, 3,4-Dibromothiophene):

| Carbon (in 3,4-dibromothiophene) | Chemical Shift (δ, ppm) |

| C-3, C-4 | 113.8 |

| C-2, C-5 | 126.8 |

Predicted ¹³C NMR Chemical Shifts for this compound (based on analog data and substituent effects):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 (C-Br) | ~110-115 | Attached to bromine. |

| C-3 (C-CN) | ~115-120 | Attached to the cyano group. |

| C-2 | ~130-135 | Adjacent to sulfur and influenced by the cyano group. |

| C-5 | ~125-130 | Adjacent to sulfur and bromine. |

| CN | ~115-125 | Characteristic range for nitriles. |

Interpretation: The presence of five distinct signals in the ¹³C NMR spectrum would confirm the number of unique carbon environments in the molecule. The chemical shifts provide strong evidence for the substitution pattern.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional groups present.

Expected IR Spectrum of this compound:

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C≡N, C=C, and C-Br bonds.

Illustrative IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1550-1400 | Medium | Thiophene ring C=C stretching |

| ~800-700 | Strong | C-H out-of-plane bending |

| ~600-500 | Medium-Strong | C-Br stretch |

Interpretation:

-

C≡N Stretch: The most diagnostic peak is the strong, sharp absorption around 2230 cm⁻¹, which is highly characteristic of a nitrile functional group.

-

Aromatic C-H Stretch: The peak around 3100 cm⁻¹ confirms the presence of hydrogens attached to the aromatic thiophene ring.

-

Thiophene Ring Vibrations: The absorptions in the 1550-1400 cm⁻¹ region are indicative of the aromatic ring structure.

-

C-Br Stretch: The presence of a carbon-bromine bond is suggested by a band in the lower frequency region.

IR Spectroscopy Workflow

Caption: Workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Expected Mass Spectrum of this compound:

-

Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z = 187 (for C₅H₂⁷⁹BrNS) and m/z = 189 (for C₅H₂⁸¹BrNS). This characteristic isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

-

Fragmentation: The molecular ion can undergo fragmentation, leading to the formation of smaller, charged fragments. Common fragmentation pathways for thiophenes include the loss of the substituents or cleavage of the ring.

Illustrative Mass Spectrometry Data (from a closely related analog, 3-Bromothiophene-2-carbonitrile):

| m/z | Relative Intensity | Assignment |

| 189 | High | [M+2]⁺ (C₅H₂⁸¹BrNS) |

| 187 | High | [M]⁺ (C₅H₂⁷⁹BrNS) |

| 108 | Medium | [M - Br]⁺ |

| 81 | Medium | [Br]⁺ |

Interpretation: The presence of the characteristic M⁺ and M+2 peaks with nearly equal intensity is the most crucial piece of information, confirming the molecular weight and the presence of a single bromine atom. The fragmentation pattern can provide further structural confirmation.

Experimental Protocols

6.1. NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte peaks.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard pulse-acquire sequence is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (d1, usually 1-2 seconds), and acquisition time (at, typically 2-4 seconds).

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.

6.2. FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

Instrumentation and Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

6.3. Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the solvent is of high purity to avoid interferences.

Instrumentation and Data Acquisition:

-

The analysis is typically performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography:

-

Injector Temperature: ~250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This ensures good separation from any impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 250).

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous identification and characterization of this compound. By understanding the theoretical principles behind each technique and following robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- LookChem. (n.d.). Cas 18895-10-8, 4-BROMO-3-CYANOTHIOPHENE.

- PubChem. (n.d.). 3-Bromothiophene-2-carbonitrile.

- Sone, T., Takahashi, K., & Fujieda, K. (1976). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 8(3), 141-145.

- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry.

- Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- K-State. (n.d.). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- K-State. (n.d.). Infrared Spectroscopy.

- University of Calgary. (n.d.). Interpreting Infrared Spectra.

- K-State. (n.d.). Infrared Spectroscopy Table of Characteristic Absorptions.

- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.

In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unresolved Spectrum

This guide was intended to provide a comprehensive analysis of the ¹H NMR spectrum of 4-Bromothiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. However, after an exhaustive search of public spectral databases, chemical literature, and supplier technical data, a definitive, experimentally verified ¹H NMR spectrum for this specific compound could not be located.

The absence of this core data prevents a detailed, evidence-based analysis of its spectral features. Consequently, this document will pivot to a predictive and theoretical framework. As a Senior Application Scientist, the aim is to equip you, the researcher, with the foundational principles and predictive tools necessary to confidently acquire, interpret, and validate the ¹H NMR spectrum of this compound should you synthesize or procure it. We will delve into the theoretical underpinnings of thiophene NMR, analyze the expected substituent effects of the bromo and cyano groups, and provide a robust experimental protocol for data acquisition.

Introduction: The Structural Significance of this compound

This compound (CAS No: 18895-10-8) is a disubstituted thiophene of significant interest in organic synthesis. Its bifunctional nature, possessing both an electron-withdrawing nitrile group and a synthetically versatile bromine atom, makes it a valuable precursor for the elaboration of more complex molecular architectures. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensure the identity and purity of this intermediate, which is critical for the success of subsequent synthetic steps and the integrity of final products in drug discovery and materials science.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple in its multiplicity, consisting of two signals corresponding to the two protons on the thiophene ring. However, the precise chemical shifts and their coupling constant are governed by the electronic effects of the bromo and cyano substituents.

The Thiophene Ring System

The thiophene ring is an aromatic heterocycle. In the absence of substituents, the α-protons (at C2 and C5) are typically found downfield from the β-protons (at C3 and C4) due to the influence of the sulfur atom. The coupling constants in the thiophene ring are characteristic, with J2,3 > J3,4 > J2,4 > J2,5.

Substituent Effects on Chemical Shifts

The chemical shifts (δ) of the thiophene ring protons are highly sensitive to the electronic nature of the substituents.[1] Both the bromine atom and the carbonitrile group are electron-withdrawing.

-

Bromine (Br): As a halogen, bromine is electronegative and exerts an inductive electron-withdrawing effect (-I). It also possesses lone pairs that can participate in resonance, leading to a +M (mesomeric) effect, though the inductive effect is generally more dominant for halogens in aromatic systems.

-

Carbonitrile (CN): The nitrile group is strongly electron-withdrawing through both induction (-I) and resonance (-M) effects.

In this compound, the protons are at the C2 and C5 positions.

-

H-2: This proton is ortho to the electron-withdrawing cyano group at C3 and meta to the bromo group at C4. The strong deshielding effect of the adjacent nitrile group is expected to shift this proton significantly downfield.

-

H-5: This proton is ortho to the bromo group at C4 and meta to the cyano group at C3. It will also be deshielded, primarily by the ortho bromine.

Based on general principles of substituent effects in thiophenes, it is anticipated that both protons will appear as doublets in the aromatic region of the spectrum, likely between 7.0 and 8.5 ppm. The proton at H-2 is predicted to be at a lower field (higher ppm) than the proton at H-5 due to the stronger deshielding effect of the adjacent nitrile group.

Predicting Coupling Constants (J)

The two remaining protons, H-2 and H-5, are situated at opposite ends of the thiophene ring. The through-bond coupling between them (J2,5) is typically the smallest of the thiophene ring couplings, generally in the range of 1-3 Hz. Therefore, the spectrum is expected to show two doublets, each with a small coupling constant.

Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for small organic molecules like this compound.[1] If solubility is an issue, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that solvent effects can alter chemical shifts.[2][3][4]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Tuning and Shimming: After inserting the sample, the spectrometer probe should be tuned to the correct frequency, and the magnetic field should be shimmed to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence is sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

-

Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds between scans is recommended to ensure full relaxation of the protons.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Carefully phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak.

-

Integration: Integrate the signals to determine the relative ratios of the protons. For this compound, the two doublets should have an integral ratio of 1:1.

Predicted Spectral Data and Interpretation

While actual experimental data is unavailable, we can present a predictive summary based on the theoretical principles discussed.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.5 | Doublet (d) | 1-3 |

| H-5 | 7.5 - 8.0 | Doublet (d) | 1-3 |

Interpretation Workflow:

The logical flow for the analysis of the ¹H NMR spectrum of this compound is depicted in the following diagram.

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.

Molecular Structure and Coupling:

The through-bond coupling interaction between the two non-equivalent protons is visualized below.

Caption: Coupling interaction in this compound.

Conclusion and Path Forward

While a definitive, experimentally-derived ¹H NMR spectrum for this compound remains elusive in the public domain, this guide provides a robust theoretical and practical framework for researchers. The predicted spectrum, characterized by two doublets in the downfield aromatic region with a small coupling constant, serves as a reliable hypothesis for experimental verification. The detailed protocol for sample preparation, data acquisition, and processing outlines a best-practice approach to obtaining a high-quality spectrum. It is our hope that this guide will empower scientists to confidently analyze this important synthetic intermediate and contribute to the collective body of scientific knowledge by publishing the verified spectral data.

References

- Nanalysis.

- J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

- Reddit. How does solvent choice effect chemical shift in NMR experiments? [Link]

- Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

- DTIC. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. [Link]

- Oxford Academic. The Substituent Effects in Thiophene Compounds. II.

Sources

13C NMR chemical shifts of substituted thiophenes

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thiophene as a Privileged Scaffold

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its role as a "privileged scaffold" in drug design. Molecules incorporating the thiophene nucleus are found in a wide array of pharmaceuticals, including the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the ectoparasiticide Lotilaner.[2][3] The precise substitution pattern on the thiophene ring is critical to a molecule's biological activity and pharmacokinetic profile.